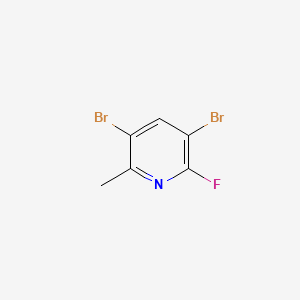

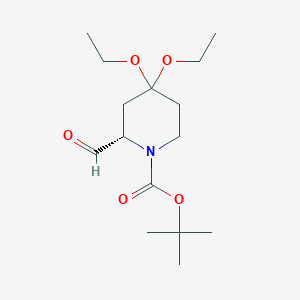

![molecular formula C8H15N3O B1328941 N-[(5-丙基-1,2,4-噁二唑-3-基)甲基]乙胺 CAS No. 915925-27-8](/img/structure/B1328941.png)

N-[(5-丙基-1,2,4-噁二唑-3-基)甲基]乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

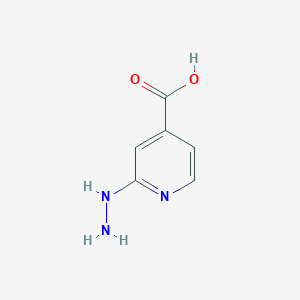

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is a compound that is likely to possess a heterocyclic structure due to the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also contains an ethanamine moiety, suggesting the presence of an amine group attached to a two-carbon alkyl chain. While the specific compound is not directly studied in the provided papers, similar compounds with oxadiazole rings and substituted amine groups have been synthesized and evaluated for various properties and biological activities.

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the condensation of appropriate hydrazides with various aldehydes or ketones in the presence of acetic anhydride or other dehydrating agents. For instance, the synthesis of 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone was achieved by condensing 2-(9H-carbazol-9-yl)acetohydrazide with 2-(9H-carbazol-9-yl)-N'-ethylideneacetohydrazide and acetic anhydride . This method could potentially be adapted for the synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the overall conformation and electronic properties of the molecule. For example, the crystal structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, revealed that the benzoxazole ring systems are almost planar and form a significant dihedral angle with each other . Such structural features are important for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the oxadiazole ring and the substituents attached to it. The presence of an amine group in N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine suggests potential for reactions involving this functional group, such as acylation or alkylation. The oxadiazole ring itself may also undergo electrophilic substitution reactions depending on the nature of the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on the substituents attached to the core structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were found to be influenced by the substituents on the aryl ring, with absorption maxima ranging from 321 to 339 nm . These properties are crucial for applications in materials science and pharmaceuticals, where absorption and emission characteristics can be tailored for specific uses.

科学研究应用

1. 抗肿瘤活性

- 已对与N-[(5-丙基-1,2,4-噁二唑-3-基)甲基]乙胺相关的新型1,2,4-噁二唑衍生物进行了抗肿瘤活性研究。Maftei等人(2016年)探讨了这些化合物的合成和结构分析,发现某些衍生物在各种细胞系中表现出显著的体外抗癌活性(Maftei et al., 2016)。

2. DNA结合和核酸酶活性

- 已合成并分析了包括N-[(5-丙基-1,2,4-噁二唑-3-基)甲基]乙胺类似物的三牙配体铜(II)络合物,用于它们的DNA结合和核酸酶活性。Kumar等人(2012年)证明了这些络合物结合到DNA的能力,诱导结构变化,并显示了治疗应用的潜力(Kumar et al., 2012)。

3. 抗癫痫活性

- Rajak等人(2010年,2013年)对基于1,3,4-噁二唑衍生物的半羧酮类化合物进行的研究表明,这些与N-[(5-丙基-1,2,4-噁二唑-3-基)甲基]乙胺结构相关的化合物显示出作为抗癫痫药物的潜力。他们的研究验证了对抗癫痫活性至关重要的药效模型(Rajak et al., 2010),(Rajak et al., 2013)。

4. 缓蚀作用

- 对1,3,4-噁二唑衍生物的研究探讨了它们作为缓蚀剂的有效性。Ammal等人(2018年)发现,包括与N-[(5-丙基-1,2,4-噁二唑-3-基)甲基]乙胺相似的这些化合物在某些环境中表现出对缓蚀的保护性能力(Ammal et al., 2018)。

5. 抗菌活性

- 已合成并评估了一些N-[(5-丙基-1,2,4-噁二唑-3-基)甲基]乙胺的衍生物的抗菌活性。Oliveira等人(2012年)报告了对金黄色葡萄球菌菌株的强抗菌活性(Oliveira et al., 2012)。同样,Tien等人(2016年)和Krishna等人(2015年)还发现了含有1,3,4-噁二唑或1,2,4-三唑杂环的化合物具有显著的抗菌和抗真菌活性(Tien et al., 2016),(Krishna et al., 2015)。

未来方向

Oxadiazoles, including “N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

属性

IUPAC Name |

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZZOYJAYHHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)CNCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649206 |

Source

|

| Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915925-27-8 |

Source

|

| Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

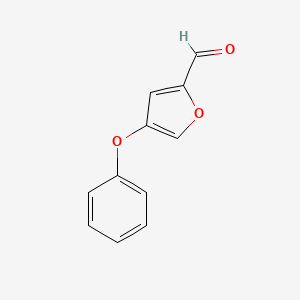

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)